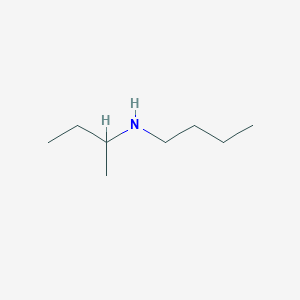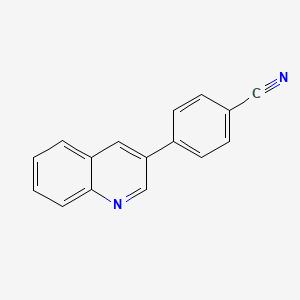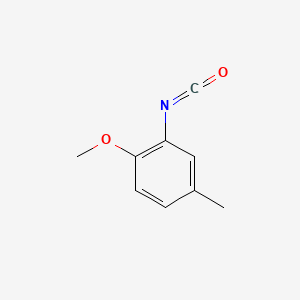![molecular formula C12H7N3O3 B1307626 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313519-01-6](/img/structure/B1307626.png)
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione," is a heterocyclic compound that appears to be related to various pyrrolopyrazine-dione derivatives synthesized for their potential biological activities and chemical properties. The related compounds have been synthesized through various methods and have been characterized by different spectroscopic techniques.
Synthesis Analysis
The synthesis of pyridopyrazine-1,6-diones, which are structurally related to the compound , has been achieved through a one-pot coupling/cyclization reaction starting from 6-hydroxypicolinic acids and β-hydroxylamines. This process utilizes HATU for amide formation and activation of the hydroxyl group for intramolecular alkylation, proceeding under mild conditions and yielding good results .
Another related synthesis involves the creation of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts. This two-step process includes acid-mediated cyclization followed by gold(I)-catalyzed regioselective annulation, which has been shown to produce densely functionalized derivatives in good-to-excellent yields .
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, and 13C NMR. For instance, the structure of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives was characterized using these techniques, complemented by theoretical studies using Density Functional Theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones led to the synthesis of novel pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives . Additionally, the Hilbert-Johnson reaction was used to synthesize dipyridopyrazinediones, demonstrating the potential for diverse chemical transformations within this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrazine-dione derivatives have been studied, with some compounds showing significant potential for therapeutic applications. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared as inhibitors of glycolic acid oxidase, with certain derivatives showing potent inhibitory activity and the ability to reduce urinary oxalate levels in rat models .
In another study, the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives was carried out, with the compounds being characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy. These compounds have attracted attention for their potential medicinal applications .
Scientific Research Applications
Synthesis and Characterization
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, and its derivatives have been synthesized and characterized to explore their potential applications in various fields. Saraswat and Pandey (2017) synthesized derivatives of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one, highlighting their significance in prospective therapeutic applications. The compounds were characterized using elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, providing a foundation for understanding their chemical properties and potential utility in scientific research (Saraswat & Pandey, 2017).
Chemical Properties and Polymerization
Chemiluminescent properties and polymerization potential of certain pyrrolopyrazine derivatives were investigated by Algi et al. (2017), who synthesized compounds exhibiting chemiluminescence in the presence of hydrogen peroxide. These findings suggest applications in biosensing and imaging, as well as the potential for creating novel polymeric materials with specific electronic and optical properties (Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017).
Electronic and Optical Applications
The study of organic semiconducting materials by Sasikumar et al. (2016) explored the role of acceptor strength in small molecular materials with D-A-D architecture, including pyrrolopyrazine derivatives. Their research contributes to the understanding of charge transport properties in organic electronics, highlighting the potential of these compounds in organic field-effect transistors (OFETs) and other electronic devices (Sasikumar et al., 2016).
Biological Activity
The exploration of biological activities of various heterocyclic compounds, including pyrrolopyrazine derivatives, provides insight into their potential therapeutic applications. Zaki, Sayed, and Elroby (2016) synthesized isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, demonstrating their antimicrobial and anti-inflammatory activities. This research paves the way for the development of new pharmaceutical agents based on these heterocyclic frameworks (Zaki, Sayed, & Elroby, 2016).
Future Directions
properties
IUPAC Name |
6-(4-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(15)18)14-6-5-13-9/h1-6,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDMMCXUNOFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

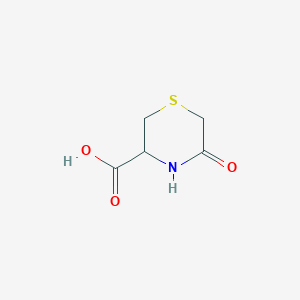
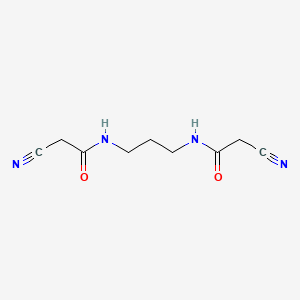
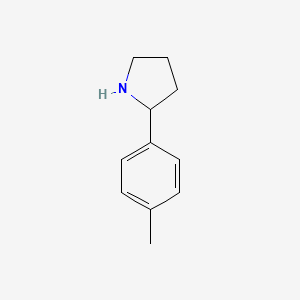
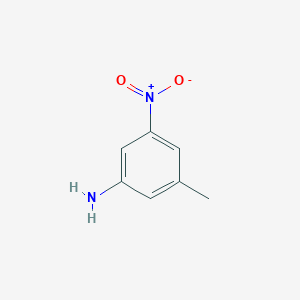
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
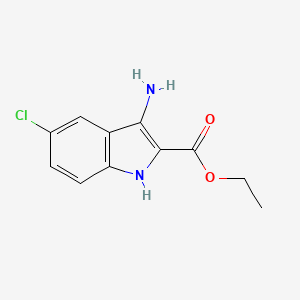

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)
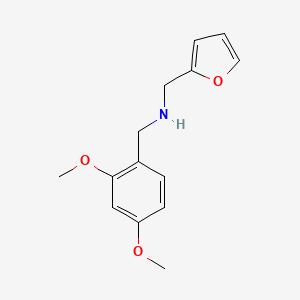
![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)
